Estiseal lc
Description
Estiseal LC is a light-cured fissure sealant primarily used in preventive dentistry to occlude pits and fissures on occlusal surfaces of molars, reducing the risk of caries. Composed of a radiopaque dimethacrylate resin matrix, it incorporates fluoride-releasing properties to enhance enamel remineralization . Clinical studies demonstrate its efficacy, with one-year retention rates ranging from 67.8% to 88.0% depending on application protocols and surface preparation methods . This compound is noted for its compatibility with conventional acid-etch techniques and simplified application workflow, making it a preferred choice in pediatric and preventive dentistry .
Properties
CAS No. |
103469-37-0 |
|---|---|
Molecular Formula |
C21H33N5O6S |
Synonyms |
Estiseal lc |
Origin of Product |
United States |
Chemical Reactions Analysis
Compound Identification Challenges
The term "Estiseal lc" does not correspond to any recognized chemical compound in:
Possible explanations :
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Proprietary or trade name : It may be a commercial formulation not disclosed in public scientific literature.
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Typographical error : Potential misspelling (e.g., "Ethiseal," "Estiseal-LC," or unrelated nomenclature).
Analysis of Search Results
The provided sources focus on general reaction types (e.g., synthesis, decomposition) and reaction optimization principles but lack specifics on "this compound":
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Single replacement reactions (e.g., Fe + CuSO₄) , decomposition (e.g., H₂O₂ breakdown) , and double displacement (e.g., NaHCO₃ + CaCl₂) are well-documented but unrelated.
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Reagent tables 3 and retrosynthesis strategies 4 emphasize methodology rather than compound-specific data.
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Maillard reaction studies and electrocatalysis research do not reference the compound.
Recommendations for Further Research
To obtain reliable data on "this compound":
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Consult proprietary databases :
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SciFinder or Reaxys for patented formulations.
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Manufacturer technical sheets (if a commercial product).
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Clarify nomenclature :
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Verify spelling and IUPAC naming conventions.
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Check regional naming variations (e.g., INCI, ISO standards).
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General Chemical Reaction Framework
While "this compound" remains unidentified, the principles below apply to analyzing any compound’s reactivity :
Comparison with Similar Compounds
Critical Analysis of Research Methodologies
- Surface Preparation Variability : Studies such as and highlight that bond strength outcomes depend heavily on surface treatments (e.g., grinding, silane application). This compound’s performance is optimal with acid-etch protocols, whereas Delton excels in mechanically prepared surfaces.
- Clinical vs. Laboratory Data : While laboratory studies emphasize bond strength, clinical trials prioritize retention rates. This compound’s high retention in vivo (e.g., 88.0% in ) validates its real-world efficacy despite moderate bond strength in vitro.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying Estiseal lc's biochemical interactions?
- Methodological Answer : Begin by defining the relationship between variables (e.g., this compound concentration vs. enzyme inhibition). Use the PICO framework (Patient/Problem, Intervention, Comparison, Outcome) to structure the question . Ensure specificity by including dependent variables (e.g., reaction kinetics) and independent variables (e.g., pH, temperature). Avoid broad terms; instead, state hypotheses as testable relationships (e.g., "How does this compound affect [specific enzyme] activity under varying oxidative conditions?") . Validate feasibility by assessing resource availability and ethical constraints .
Q. What are key considerations in experimental design for in vitro studies involving this compound?
- Methodological Answer :
- Controls : Include positive/negative controls (e.g., known inhibitors or solvent-only groups) to isolate this compound's effects .
- Replicates : Use triplicate measurements to account for instrumental variability .
- Protocol Standardization : Document buffer composition, incubation times, and equipment calibration to ensure reproducibility .
- Data Collection : Use raw data tables for transparency, with processed data in appendices if exceeding space limits .
Q. How to ensure reproducibility in this compound-related experiments?
- Methodological Answer :
- Detailed Protocols : Publish step-by-step methodologies, including supplier details for chemicals (e.g., purity grades) and instrument models .
- Data Sharing : Deposit raw datasets in repositories like Figshare or Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Statistical Validation : Report confidence intervals and p-values for critical results to enable meta-analyses .
Advanced Research Questions
Q. How to analyze contradictory data in this compound pharmacokinetic studies?
- Methodological Answer :
- Root Cause Analysis : Investigate methodological discrepancies (e.g., sample preparation differences, assay sensitivity thresholds) .
- Statistical Reconciliation : Apply Bland-Altman plots or Cohen’s kappa to assess inter-study variability .
- Contextual Interpretation : Compare study populations (e.g., species-specific metabolism) and environmental conditions (e.g., temperature during drug administration) .
Q. What methodologies support integration of multi-omics data in this compound toxicity studies?
- Methodological Answer :
- Cross-Disciplinary Frameworks : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) using tools like MetaboAnalyst for pathway enrichment analysis .
- Validation : Confirm omics findings with orthogonal methods (e.g., qPCR for gene expression, ELISA for protein quantification) .
- Data Harmonization : Use standardized ontologies (e.g., ChEBI for chemical entities) to align datasets across platforms .
Q. How to address ethical considerations in human subject research involving this compound?
- Methodological Answer :
- Informed Consent : Disclose potential risks (e.g., allergic reactions) and anonymize participant data to comply with GDPR or HIPAA .
- Ethical Review : Submit protocols to institutional review boards (IRBs) with risk-benefit analyses and contingency plans for adverse events .
- Data Protection : Implement pseudonymization and restrict access to sensitive data through role-based permissions .
Q. What statistical approaches are optimal for longitudinal studies on this compound's therapeutic efficacy?
- Methodological Answer :
- Mixed-Effects Models : Account for intra-subject variability and missing data in time-series analyses .
- Power Analysis : Calculate sample sizes using G*Power to ensure sufficient statistical power for detecting clinically meaningful effects .
- Survival Analysis : Apply Kaplan-Meier curves and Cox proportional hazards models for time-to-event data (e.g., tumor recurrence) .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
